Cas no 1130-32-1 (3,3-Pentamethylene Glutarimide)
3,3-Pentamethylene Glutarimide Chemical and Physical Properties
Names and Identifiers
-
- 1,1-Cyclohexane diacetimide
- 3,3-Pentamethylene glutarimide
- CAI
- 3,3-Pentamethylene G
- 3-azaspiro[5.5]undecane-2,4-dione
- GABAPENTIN INTERMEDIATES
- 3,3-Pentamethyleneglutarimide
- 1,1-Cyclohexanediacetimide
- 3-AZASPIRO(5,5)UNDECAN-2,4-DIONE
- 3-Azaspiro(5.5)undecane-2,4-dione
- WKI07GM35F
- beta,beta-Pentamethylen-glutarsaeureimid [German]
- NSC400093
- beta,beta-Pentamethylen-glutarsaeureimid
- PubChem15200
- 3-azaspiro [5,5]-undecane2,4-dione
- NSC-400093
- FS-3150
- Z448241828
- MFCD00023872
- SCHEMBL346851
- 1130-32-1
- 2,4-DIOXO-3-AZASPIRO(5.5)UNDECANE
- CS-W002141
- DTXSID90150260
- 2,4-dioxo-3-azaspiro[5,5]undecane
- 2,4-Dioxo-3-azaspiro[5.5]undecane
- NSC 400093
- EN300-64444
- W-108628
- FNIPRNMPSXNBDI-UHFFFAOYSA-N
- AC-8439
- 9-azaspiro[5.5]undecane-8,10-dione
- 5-21-10-00098 (Beilstein Handbook Reference)
- 1,1-Cycohexanediacetimide (3,3-Penta-methyleneglutarimide)
- NS00023672
- FT-0606078
- CHEMBL2041533
- AKOS009990850
- SY023364
- BRN 0383782
- 3,3-CYCLOPENTANE GLUTARIMIDE
- EINECS 214-459-1
- UNII-WKI07GM35F
- AM20070539
- 3-Azaspiro[5.5]undecane-2,4-dione; 1,1-Cyclohexanediacetimide (6CI,7CI,8CI); 2,4-Dioxo-3-azaspiro[5.5]undecane; 3,3-Cyclopentane glutarimide; NSC 400093; 3,3-Pentamethyleneglutarimide
- 1,1-Cyclohexanediacetimide (8CI)
- DTXCID7072751
- 3,3-Pentamethyleneglutarimide; 1,1-Cyclohexane diacetimide
- 3,3-Pentamethylene Glutarimide
-
- MDL: MFCD00023872
- Inchi: 1S/C10H15NO2/c12-8-6-10(7-9(13)11-8)4-2-1-3-5-10/h1-7H2,(H,11,12,13)
- InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
- SMILES: O=C1CC2(CC(N1)=O)CCCCC2
- BRN: 0383782
Computed Properties
- Exact Mass: 181.11000
- Monoisotopic Mass: 181.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.14
- Melting Point: 174-178°C
- Boiling Point: 362.3°Cat760mmHg
- Flash Point: 362.3°Cat760mmHg
- Refractive Index: 1.518
- PSA: 46.17000
- LogP: 1.70230
- Solubility: Not determined
3,3-Pentamethylene Glutarimide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P270; P271; P280; P301+P312; P302+P352; P304+P340; P305+P351+P338; P312; P321; P330; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:CM0120000
- Storage Condition:Store at room temperature
3,3-Pentamethylene Glutarimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,3-Pentamethylene Glutarimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-5g |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 5g |
222CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-1g |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 1g |
88CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-25g |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 25g |
638CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-10g |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 10g |
367CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-100g |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 100g |
1930CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL517-250mg |
3,3-Pentamethylene Glutarimide |
1130-32-1 | 95+% | 250mg |
36CNY | 2021-05-08 | |
| Fluorochem | 078579-5g |
3,3-Pentamethylene glutarimide |
1130-32-1 | 95% | 5g |
£61.00 | 2022-03-01 | |
| Fluorochem | 078579-25g |
3,3-Pentamethylene glutarimide |
1130-32-1 | 95% | 25g |
£185.00 | 2022-03-01 | |
| Chemenu | CM247809-100g |
3,3-Pentamethylene glutarimide |
1130-32-1 | 95% | 100g |
$194 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833737-500g |
3,3-Pentamethylene glutarimide |
1130-32-1 | 98% | 500g |
¥3,998.00 | 2022-09-01 |
3,3-Pentamethylene Glutarimide Suppliers
3,3-Pentamethylene Glutarimide Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azaspirodecane derivatives Azaspirodecane derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azaspirodecane derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 3,3-Pentamethylene Glutarimide
Comprehensive Analysis of 3,3-Pentamethylene Glutarimide (CAS No. 1130-32-1): Properties, Applications, and Industry Trends
3,3-Pentamethylene Glutarimide (CAS No. 1130-32-1) is a cyclic imide derivative with a unique molecular structure, making it a compound of significant interest in pharmaceutical and specialty chemical research. Its pentamethylene bridge and glutarimide core contribute to its versatile reactivity, enabling applications in drug synthesis, polymer modification, and agrochemical formulations. Recent advancements in heterocyclic chemistry have reignited attention toward this compound, particularly for its potential in designing bioactive molecules and sustainable materials.
The growing demand for high-performance intermediates in the pharmaceutical industry has positioned 3,3-Pentamethylene Glutarimide as a key building block. Researchers highlight its role in synthesizing neurologically active compounds, leveraging its ability to cross the blood-brain barrier—a topic frequently searched in AI-driven drug discovery platforms. Additionally, its thermal stability aligns with trends in green chemistry, addressing queries about eco-friendly synthesis routes and circular economy principles in chemical manufacturing.
From a structural perspective, the compound’s rigid cyclic framework offers advantages in molecular docking studies, a hotspot in computational chemistry. PubChem and Reaxys databases show increased searches for CAS 1130-32-1 alongside terms like "structure-activity relationship" and "small-molecule modulators." This reflects its relevance in targeted therapy development, particularly for protein-protein interaction inhibition—a trending focus in oncology research.
Industrial applications of 3,3-Pentamethylene Glutarimide extend to advanced material science. Its incorporation into polyimide resins enhances thermal resistance, a critical factor for electronic encapsulation materials—a sector experiencing rapid growth due to 5G and IoT expansion. Patent analyses reveal innovative uses in flexible displays and high-temperature adhesives, topics frequently queried in material science forums.
Quality control protocols for CAS 1130-32-1 emphasize HPLC purity testing and spectroscopic characterization, with analytical method development being a recurring theme in scientific literature. The compound’s chromatographic behavior is often compared to similar N-substituted glutarimides, addressing common search queries about isomeric separation techniques. Regulatory compliance documentation typically references ICH guidelines, ensuring alignment with global pharmaceutical standards.
Emerging research explores the compound’s potential in catalysis, particularly as a ligand precursor for asymmetric synthesis—a trending topic in organocatalysis communities. Computational studies modeling its electron density distribution provide insights for catalyst design, frequently discussed in machine learning chemistry applications. These developments correlate with rising searches for "heterocyclic catalysts" and "chiral auxiliaries" across academic search engines.
Market intelligence indicates steady growth in the fine chemicals sector for 3,3-Pentamethylene Glutarimide, driven by its multifunctional character. Suppliers increasingly highlight custom synthesis options and scale-up capabilities, responding to manufacturer inquiries about batch-to-batch consistency. The compound’s logP value and solubility profile remain key discussion points in formulation optimization forums, particularly for lipid-based delivery systems.
Future prospects for CAS 1130-32-1 include potential applications in biodegradable polymers and energy storage materials, aligning with sustainability trends. Its hydrogen-bonding capacity is being investigated for supramolecular chemistry applications—a subject gaining traction in nanotechnology research. These directions reflect the compound’s adaptability to evolving industrial needs while maintaining relevance in traditional synthetic pathways.
1130-32-1 (3,3-Pentamethylene Glutarimide) Related Products
- 1194-45-2(6-azaspiro2.5octane-5,7-dione)
- 1132-96-3(2,6-Piperidinedione,4,4-dipropyl-)
- 1195-86-4(7-Azaspiro[3.5]nonane-6,8-dione)
- 14149-30-5(4,4-diethylpiperidine-2,6-dione)
- 64-65-3(Bemegride)
- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)
- 1123-40-6(4,4-dimethylpiperidine-2,6-dione)
- 1127-09-9(2,6-Piperidinedione,4-methyl-4-(1-methylethyl)-)
- 1078-89-3(3-azaspiro5.6dodecane-2,4-dione)
- 24910-11-0(3,9-Diazaspiro5.5undecane-2,4-dione)